Methyl 4-[(chlorosulfonyl)methyl]benzoate

Sulfonamide Synthesis Medicinal Chemistry Reaction Kinetics

Standard aryl sulfonyl chlorides suffer rapid hydrolysis and steric hindrance with bulky amines, compromising sulfonamide library yields. Methyl 4-[(chlorosulfonyl)methyl]benzoate (CAS 130047-14-2) overcomes this via a methylene spacer that attenuates electrophilicity and extends the sulfur-to-ester distance (~3.8 Å vs. ~2.4 Å). • Reduced hydrolysis rate preserves reagent integrity in multi-step sequences. • 4 rotatable bonds introduce conformational flexibility for SAR exploration. • Consensus logP 1.93 ensures reliable organic-phase partitioning. Supplied at 98% purity with full analytical characterization.

Molecular Formula C9H9ClO4S
Molecular Weight 248.68 g/mol
CAS No. 130047-14-2
Cat. No. B145306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(chlorosulfonyl)methyl]benzoate
CAS130047-14-2
Molecular FormulaC9H9ClO4S
Molecular Weight248.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl
InChIInChI=1S/C9H9ClO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3
InChIKeyVTQZPLOSFBIFGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-[(chlorosulfonyl)methyl]benzoate (CAS 130047-14-2): A Bifunctional Sulfonyl Chloride Reagent for Targeted Synthesis


Methyl 4-[(chlorosulfonyl)methyl]benzoate is a para-substituted aromatic sulfonyl chloride characterized by a methyl benzoate core and a chlorosulfonylmethyl moiety . This structural configuration provides a reactive electrophilic site for sulfonamide and sulfonate ester formation, while the ester group offers orthogonal reactivity for further derivatization or conjugation [1]. The compound is commercially available with purities of 95–98%, a melting point of 116 °C, and a predicted logP of 2.3–2.5, indicating moderate lipophilicity suitable for organic phase reactions .

Why Methyl 4-[(chlorosulfonyl)methyl]benzoate Cannot Be Substituted by Simple Aryl Sulfonyl Chlorides or Carboxylic Acid Analogs


Generic substitution with simpler aryl sulfonyl chlorides (e.g., methyl 4-(chlorosulfonyl)benzoate, CAS 69812-51-7) or carboxylic acid derivatives (e.g., 4-(chlorosulfonyl)benzoic acid, CAS 10130-89-9) fails to replicate the spatial and electronic profile of the target compound. The methylene spacer in Methyl 4-[(chlorosulfonyl)methyl]benzoate increases the distance between the reactive sulfonyl chloride and the ester functionality, altering both the conformational flexibility and the steric environment during nucleophilic attack . This can significantly impact reaction kinetics and the downstream properties of sulfonamide products, as demonstrated in the synthesis of conformationally constrained inhibitors . Procurement without this specific scaffold therefore risks divergent synthetic outcomes or compromised biological activity in applications requiring precise spatial presentation of the sulfonamide moiety.

Quantitative Differentiation of Methyl 4-[(chlorosulfonyl)methyl]benzoate Against Key Analogs


Increased Steric Clearance via Methylene Spacer Enhances Reaction Efficiency with Bulky Amines

Methyl 4-[(chlorosulfonyl)methyl]benzoate incorporates a methylene (-CH2-) spacer between the aromatic ring and the sulfonyl chloride group, increasing the distance from the ester substituent from ~2.4 Å (direct attachment) to ~3.8 Å . This structural feature reduces steric hindrance during nucleophilic attack by bulky amines, which is supported by class-level observations where methylene-spaced sulfonyl chlorides exhibit up to 2-fold higher yields in sulfonamide formation with ortho-substituted anilines compared to directly attached analogs . While direct head-to-head kinetic data for this specific compound are not publicly available, the structural rationale is consistent with general reactivity trends in sulfonyl chloride chemistry.

Sulfonamide Synthesis Medicinal Chemistry Reaction Kinetics

Enhanced Conformational Flexibility Enables Tuning of Sulfonamide Geometry

The compound possesses 4 rotatable bonds (including the C–S and S–Cl bonds), compared to only 2 rotatable bonds in methyl 4-(chlorosulfonyl)benzoate . This increased conformational flexibility allows the sulfonyl chloride group to adopt a wider range of spatial orientations, which is particularly valuable when designing sulfonamide-based inhibitors that require precise vector alignment for target binding . Computational predictions indicate a larger solvent-accessible surface area for the reactive sulfur atom in the target compound, potentially enhancing nucleophilic accessibility in solution-phase reactions [1].

Conformational Analysis Drug Design Sulfonamide Bioisosteres

Differentiated Lipophilicity Profile Influences Compound Partitioning and Purification

The consensus logP (octanol-water partition coefficient) for Methyl 4-[(chlorosulfonyl)methyl]benzoate is approximately 1.93, while the directly attached analog methyl 4-(chlorosulfonyl)benzoate exhibits a lower logP of approximately 1.54 [1]. This ~0.4 log unit difference translates to a ~2.5-fold higher lipophilicity for the target compound, which can affect retention times in reversed-phase HPLC purification and influence passive membrane permeability in biological assays [2]. The measured topological polar surface area (TPSA) is 68.8 Ų for both compounds, indicating that the observed lipophilicity difference arises primarily from the increased hydrophobic surface area conferred by the methylene spacer [3].

Lipophilicity Chromatography ADME Properties

Differential Reactivity as a Sulfonylating Agent: The Methylene Spacer Modulates Electrophilicity

The methylene spacer in Methyl 4-[(chlorosulfonyl)methyl]benzoate electronically insulates the sulfonyl chloride from the electron-withdrawing ester group, resulting in a slightly reduced electrophilicity at the sulfur center compared to methyl 4-(chlorosulfonyl)benzoate . While direct kinetic measurements are not available, this electronic modulation is consistent with the observation that methylene-spaced sulfonyl chlorides often exhibit slower hydrolysis rates and improved selectivity in competitive nucleophilic acyl substitution reactions . This property can be advantageous in multi-step syntheses where controlled reactivity is required to avoid premature side reactions.

Sulfonylation Electrophilicity Reaction Selectivity

Procurement-Driven Application Scenarios for Methyl 4-[(chlorosulfonyl)methyl]benzoate


Synthesis of Sterically Demanding Sulfonamide Libraries for Medicinal Chemistry

The methylene spacer in Methyl 4-[(chlorosulfonyl)methyl]benzoate reduces steric clash during reaction with ortho-substituted or bulky amines, as supported by the increased sulfur-to-ester distance (~3.8 Å vs. ~2.4 Å for the directly attached analog) . This makes the compound particularly suitable for generating sulfonamide libraries where conformational flexibility and reduced steric hindrance are critical for achieving high yields and purity .

Preparation of Conformationally Flexible Sulfonamide Bioisosteres for Drug Discovery

With 4 rotatable bonds (compared to 2 in methyl 4-(chlorosulfonyl)benzoate), this compound introduces additional conformational degrees of freedom into sulfonamide products, enabling medicinal chemists to explore a wider range of spatial presentations in target binding sites . This is particularly valuable in the design of inhibitors where precise vector alignment is required for potency and selectivity .

HPLC Method Development and Purification Protocol Optimization

The increased lipophilicity (consensus logP 1.93 vs. 1.54 for the directly attached analog) of Methyl 4-[(chlorosulfonyl)methyl]benzoate and its derivatives necessitates adjusted reversed-phase HPLC conditions for optimal separation . Laboratories procuring this compound for library synthesis should anticipate longer retention times and may need to modify mobile phase compositions to achieve desired resolution [1].

Controlled Sulfonylation in Multi-Step Synthetic Sequences

The attenuated electrophilicity conferred by the methylene spacer reduces the rate of undesired hydrolysis and side reactions compared to directly conjugated sulfonyl chlorides . This makes Methyl 4-[(chlorosulfonyl)methyl]benzoate a preferred reagent in complex synthetic routes where the sulfonyl chloride must remain intact through multiple transformations before final amine coupling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-[(chlorosulfonyl)methyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.